molecular formula C9H5F3N2O B185837 N-(3-cyanophenyl)-2,2,2-trifluoroacetamide CAS No. 141990-92-3

N-(3-cyanophenyl)-2,2,2-trifluoroacetamide

Cat. No. B185837
CAS RN: 141990-92-3
M. Wt: 214.14 g/mol
InChI Key: XZFNWXWUNXBELP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(3-cyanophenyl)-2,2,2-trifluoroacetamide”, there are methods for synthesizing similar compounds. For instance, isothiocyanates can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . Another method involves the use of phenylmagnesium bromide and methyl ®- (−)-mandelate .

Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis and Crystal Structure N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was synthesized through the acylation reaction of trifluoroacetic anhydride and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile. The study emphasized a short reaction time, high yield, and environmentally benign procedures, marking the importance of efficient synthetic routes in chemical research. The structure was confirmed through various methods, including X-ray single-crystal diffraction, revealing specific conformational details (Wang et al., 2014).

Copper-Catalyzed Cascade Synthesis A copper-catalyzed method was developed for synthesizing 2-amino-1H-indole-3-carboxylate derivatives, using substituted N-(2-halophenyl)-2,2,2-trifluoroacetamide. The synthesis showcases a wide practical application, highlighting the compound's versatility in chemical synthesis (Yang et al., 2010).

Biological and Pharmaceutical Research

Antimicrobial and Antibacterial Properties The compound showed potential as an antibacterial agent in a study synthesizing fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines. The novel lamotrigine analogs demonstrated interesting activity against various bacteria, indicating the compound's potential in developing new antibacterial drugs (Alharbi & Alshammari, 2019).

Antioxidant, Cytotoxic, and Molecular Docking Properties N-Benzyl-2,2,2-trifluoroacetamide, synthesized via Friedel–Crafts acylation, was evaluated for its antimicrobial, antioxidant, cytotoxic properties, and molecular docking. It exhibited good antifungal activity, moderate antibacterial activity, and significant antioxidant activity. The compound also showed promising cytotoxic activity, suggesting potential for further drug development (Balachandran et al., 2015).

Environmental and Analytical Applications

Detection and Sensing Applications A new ratiometric fluorescent cyanide chemosensor, N-2-anthracenyl trifluoroacetamide, was designed and synthesized. It demonstrated higher sensitivity compared to other trifluoroacetamide derivative-based cyanide chemosensors, indicating its potential in environmental monitoring and analytical chemistry (Yu et al., 2010).

Insecticidal and Repellent Properties Trifluoromethylphenyl amides, including derivatives of N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide, were synthesized and evaluated as insecticides and repellents. The study demonstrated the influence of structural configuration on toxicity and repellency, showcasing the compound's potential in developing new pesticides (Tsikolia et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “3-Cyanophenyl isocyanate”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled .

Mechanism of Action

Target of Action

N-(3-cyanophenyl)-2,2,2-trifluoroacetamide is a synthetic compound that has been used in various scientific research applications . It has been found to interact with Succinate Dehydrogenase (SDH) , a key enzyme in the citric acid cycle and the electron transport chain, both of which are vital for energy production in cells .

Mode of Action

The compound interacts with its target, SDH, by inhibiting its activity . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in the production of ATP, the main energy currency of the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle or the TCA cycle), and the electron transport chain . Both of these pathways are crucial for energy production in the cell. By inhibiting SDH, the compound disrupts these pathways, leading to a decrease in ATP production .

Pharmacokinetics

Similar compounds have been found to be readily absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary widely depending on their specific chemical structure .

Result of Action

The inhibition of SDH by this compound leads to a decrease in ATP production, which can have a variety of effects on the cell . This can lead to cell death, making the compound potentially useful as a therapeutic agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds can also influence its action .

Biochemical Analysis

Biochemical Properties

N-(3-cyanophenyl)-2,2,2-trifluoroacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain histone deacetylases, which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . This interaction can lead to changes in chromatin structure and gene expression patterns.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active sites of histone deacetylases, inhibiting their activity and leading to an accumulation of acetylated histones . This results in changes in chromatin structure and the activation or repression of specific genes. Furthermore, it can interact with other proteins involved in cell signaling and metabolism, modulating their activity and downstream effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its effectiveness . Long-term effects on cellular function have also been observed, with prolonged exposure resulting in sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including liver damage and alterations in normal cellular function. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, it can inhibit the activity of certain metabolic enzymes, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also influence its overall effectiveness and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For instance, it can accumulate in the nucleus, where it interacts with histone deacetylases and other nuclear proteins. This localization is essential for its role in regulating gene expression and chromatin structure.

properties

IUPAC Name

N-(3-cyanophenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)14-7-3-1-2-6(4-7)5-13/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFNWXWUNXBELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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